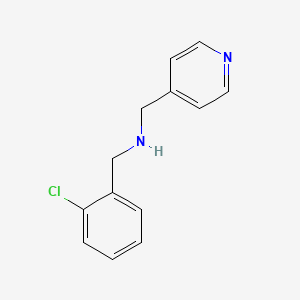

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related benzimidazole derivatives and their synthesis, which can provide insights into the description of similar compounds. Benzimidazole derivatives are known for their diverse pharmacological activities and are often used as intermediates in dye production and pharmaceuticals .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of an intermediate acetamide, which is then subjected to further chemical reactions to close the benzimidazole ring. For instance, the synthesis of 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole was achieved by nitration of N-(5-chloro-2-methyl-4-nitrophenyl)acetamide followed by reduction and ring closure . Similarly, N-aryl-2-chloroacetamides serve as building blocks for the formation of thiazolo[3,2-a]pyrimidinones, indicating the versatility of chloroacetamide derivatives in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The structural confirmation is often done using analytical techniques such as NMR, MS, and X-ray diffraction. For example, the structure of a related compound, 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide, was elucidated using NMR and X-ray crystallography, which showed specific dihedral angles between the benzene ring and the acetamide group .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including electrophilic substitution and ring annulation. The reactivity of the chloroacetamide group in these compounds allows for further functionalization. For instance, the synthesis of polybenzimidazoles involves nucleophilic aromatic substitution reactions with N-(4,5-dichloro-2-nitrophenyl)acetamide . Additionally, the chloromethyl group in benzoxazoles can be used to prepare a series of disubstituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and pKa, are influenced by their molecular structure. The pKa values of benzimidazole derivatives can be determined using UV spectroscopy, which provides information on the acidity constants of the compounds. For example, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were found to vary, indicating differences in their acid-base properties .

Wissenschaftliche Forschungsanwendungen

Dye Intermediate Applications

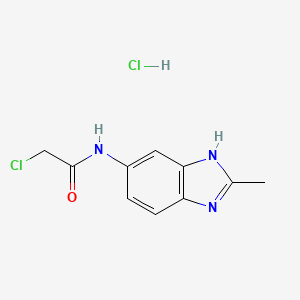

One study focused on the characterization of a compound initially thought to be a common dye intermediate but was actually 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, a close relative of the target compound. This work highlights the importance of accurate substance identification in the dye industry (Drabina et al., 2009).

Synthetic Applications in Novel Compounds

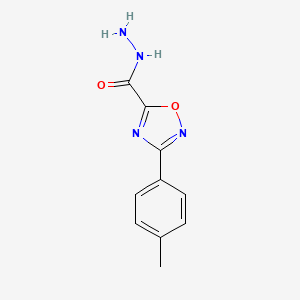

Several studies have explored the synthesis of new compounds using derivatives of 2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide. For example, one study synthesized a novel oxadiazole derivative containing a benzimidazole moiety, highlighting the compound's versatility in creating new molecules (Li Ying-jun, 2012). Another study synthesized various benzimidazole-thiazole derivatives as anticancer agents, showing the potential therapeutic applications of these compounds (Nofal et al., 2014).

Role in Corrosion Inhibition

Research on heterocyclic benzimidazole derivatives demonstrated their potential as corrosion inhibitors. One study synthesized new benzimidazole derivatives and assessed their inhibitory properties for carbon steel in acidic conditions, showing the compound's application in materials science and engineering (Rouifi et al., 2020).

Photovoltaic Efficiency Modeling

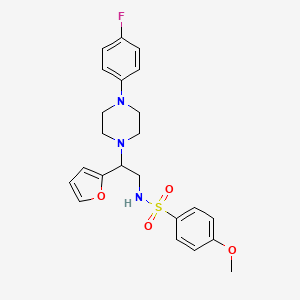

In a study focusing on benzothiazolinone acetamide analogs, researchers conducted spectroscopic and quantum mechanical studies to assess their potential as photosensitizers in dye-sensitized solar cells. This suggests a potential application in renewable energy technologies (Mary et al., 2020).

Wirkmechanismus

- FtsZ, a protein involved in bacterial cell division, has been recognized as a potential target for novel antibacterial agents .

- Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial effects .

Target of Action

Biochemical Pathways

Result of Action

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride . If additional data becomes available, we can refine our understanding. 🌟 .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O.ClH/c1-6-12-8-3-2-7(4-9(8)13-6)14-10(15)5-11;/h2-4H,5H2,1H3,(H,12,13)(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPXWNQMFYQOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)